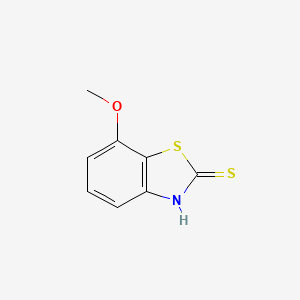
7-methoxy-1,3-benzothiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-1,3-benzothiazole-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C8H7NOS2 It is a derivative of benzothiazole, a structure that consists of a benzene ring fused to a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1,3-benzothiazole-2-thiol typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 4-methoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
7-methoxy-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzothiazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, benzothiazolines, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
科学研究应用
Anticancer Properties
Research indicates that 7-methoxy-1,3-benzothiazole-2-thiol exhibits notable anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines by interacting with BCL-2 family proteins, which play a significant role in regulating cell death pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
- A study reported IC50 values ranging from 3.58 to 15.36 μM against multiple cancer cell lines.
- Specifically, compound derivatives demonstrated remarkable potency:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Applications in Medicinal Chemistry
This compound is being explored for various therapeutic applications:
- Anticancer Agents : The compound's ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate for cancer therapy.
- Antimicrobial Agents : Its effectiveness against pathogens suggests potential use in treating infections.
- Diagnostic Agents : Research is ongoing into its role as a diagnostic tool for specific diseases due to its unique chemical properties .
作用机制
The mechanism of action of 7-methoxy-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. In the case of its anti-cancer activity, the compound induces apoptosis by interacting with the BCL-2 family of proteins, leading to the release of cytochrome c from mitochondria and activation of caspases . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
相似化合物的比较
Similar Compounds
2-mercaptobenzothiazole: Another benzothiazole derivative with similar thiol functionality but without the methoxy group.
4-methoxybenzothiazole: Lacks the thiol group but contains the methoxy substituent on the benzene ring.
Benzothiazole-2-thiol: Similar structure but without the methoxy group.
Uniqueness
7-methoxy-1,3-benzothiazole-2-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes, while the thiol group is crucial for its reactivity and interaction with biological targets .
属性
分子式 |
C8H7NOS2 |
|---|---|
分子量 |
197.3 g/mol |
IUPAC 名称 |
7-methoxy-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H7NOS2/c1-10-6-4-2-3-5-7(6)12-8(11)9-5/h2-4H,1H3,(H,9,11) |
InChI 键 |
FIDWAAQFVRHGAU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1SC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















